molecular formula C13H18N2O6S B3273264 5-Hydroxymethyl-2',3'-O-isopropylidene-2-thiouridine CAS No. 58479-71-3

5-Hydroxymethyl-2',3'-O-isopropylidene-2-thiouridine

Cat. No.: B3273264
CAS No.: 58479-71-3
M. Wt: 330.36 g/mol
InChI Key: BETDENPMPLSMTA-TURQNECASA-N
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Description

This compound features a pyrimidin-4(1H)-one core modified with a thioxo (C=S) group at position 2 and a hydroxymethyl (-CH₂OH) substituent at position 3. The sugar-like tetrahydrofuro[3,4-d][1,3]dioxol moiety, with stereochemistry (3aR,4R,6R,6aR), is linked to the pyrimidinone via a glycosidic bond at position 1. The 2,2-dimethyl group on the dioxolane ring enhances steric protection, likely improving metabolic stability .

Properties

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6S/c1-13(2)20-8-7(5-17)19-11(9(8)21-13)15-3-6(4-16)10(18)14-12(15)22/h3,7-9,11,16-17H,4-5H2,1-2H3,(H,14,18,22)/t7-,8-,9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETDENPMPLSMTA-TURQNECASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CO)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=S)CO)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves several steps. The synthetic route typically starts with the preparation of the tetrahydrofuro[3,4-d][1,3]dioxol ring system, followed by the introduction of the hydroxymethyl and thioxo groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The thioxo group can be reduced to a thiol group under specific conditions.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxymethyl and thioxo groups play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Pyrimidinone Core Modifications

The thioxo group at position 2 distinguishes this compound from oxo (C=O)-containing analogs. For example:

  • Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () has a 2-oxo group and a methoxymethyl-furan substituent. The thioxo group in the target compound may enhance hydrogen bonding with biological targets due to sulfur’s polarizability .
  • 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one () features a sulfanyl (-SH) group instead of thioxo (C=S), which reduces tautomeric stability compared to the target compound .

Table 1: Pyrimidinone Core Comparison

Compound Position 2 Group Position 5 Substituent Bioactivity Relevance
Target Compound Thioxo (C=S) Hydroxymethyl Enhanced H-bonding, stability
Compound Oxo (C=O) Methoxymethyl-furan Lower polarity, reduced reactivity
Compound Sulfanyl (-SH) Ethyl, hydroxy Potential redox sensitivity

Sugar Moiety and Protecting Groups

The tetrahydrofurodioxol group in the target compound contrasts with other nucleoside-like structures:

  • Compound 16 () contains a perfluorinated chain and triazole-modified sugar, which increases hydrophobicity but may limit solubility compared to the target compound’s hydroxymethyl groups .
  • Compound 9 () uses a tert-butyldimethylsilyl (TBS) protecting group, whereas the target compound’s 2,2-dimethyl dioxolane offers milder deprotection conditions .

Table 2: Sugar Moiety Comparison

Compound Sugar/Protecting Group Key Features
Target Compound 2,2-Dimethyltetrahydrofurodioxol Balanced stability and solubility
Compound TBS-protected tetrahydrofuran High steric protection, complex synthesis
Compound Fluorinated triazole linker Enhanced lipophilicity, niche applications

Electronic and Steric Effects

  • 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile () includes electron-withdrawing nitro and cyano groups, which increase electrophilicity at the pyrimidinone core.
  • 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one () lacks sulfur but shares a dihydropyrimidinone scaffold. Its ethoxycarbonyl group introduces steric bulk, whereas the target compound’s thioxo group enables unique tautomerization patterns .

Research Findings and Bioactivity Insights

  • Bioactivity Clustering : Compounds with thioxo groups cluster separately from oxo analogs in bioactivity profiles, suggesting distinct modes of action (e.g., kinase inhibition vs. DNA intercalation) .
  • Docking Affinity: Computational studies () indicate that even minor structural changes (e.g., hydroxymethyl vs. methyl) alter binding affinities by up to 2 kcal/mol due to interactions with specific enzyme residues .
  • Solubility and Stability : The target compound’s hydroxymethyl groups improve aqueous solubility compared to fluorinated analogs (), while the 2,2-dimethyl dioxolane enhances metabolic stability relative to TBS-protected derivatives () .

Biological Activity

The compound 5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic molecule with potential biological activities. Its unique structural features suggest possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Structural Characteristics

The compound features:

  • A dihydropyrimidinone core which is known for its biological activity.
  • Hydroxymethyl groups that may enhance solubility and interaction with biological targets.
  • A thioxo group that could contribute to its reactivity and binding affinity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidinones exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that compounds with similar scaffolds significantly inhibit the proliferation of cancer cell lines such as MDA-MB-231 (human breast carcinoma). The IC50 values for these compounds were reported in the low micromolar range (e.g., 0.6 µM) indicating potent activity against tumor cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Treatments with related compounds have shown to induce cell cycle arrest at higher concentrations (e.g., 10 µM), suggesting a cytostatic rather than cytotoxic effect .
  • Apoptosis Induction : Although initial studies did not show significant effects on apoptosis in treated populations, the potential for inducing programmed cell death remains a focus for further investigation.

Binding Affinity and Target Interaction

The compound's binding affinity to specific biological targets is critical for understanding its therapeutic potential:

  • Thymidine Phosphorylase Inhibition : It has been noted that certain derivatives exhibit inhibition of human thymidine phosphorylase with Ki values around 236 nM . This enzyme plays a role in nucleotide metabolism and cancer progression.

Case Study: MDA-MB-231 Cell Line

A study evaluated the effects of related compounds on the MDA-MB-231 cell line:

  • Growth Inhibition : The tested compound led to a significant reduction in cell viability at concentrations above 3 µM.
  • Mechanistic Insights : Flow cytometry analyses indicated that the compound might affect cell cycle dynamics without significantly altering adhesion properties .

Data Summary Table

Biological ActivityObservationsReference
Anticancer ActivityIC50 = 0.6 µM in MDA-MB-231 cells
Cell Cycle ArrestInduced at concentrations ≥ 10 µM
Thymidine Phosphorylase KiKi = 236 nM

Q & A

Q. What are the established synthetic routes for this pyrimidinone derivative, and what key reagents/conditions are required?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Protection of hydroxyl groups in the tetrahydrofurodioxolane moiety using 2,2-dimethyl-1,3-dioxolane precursors under acidic conditions to ensure stereochemical integrity .
  • Step 2 : Coupling of the thioxo-pyrimidinone core via nucleophilic substitution or Mitsunobu reactions, employing reagents like DABCO in dioxane/water mixtures to stabilize reactive intermediates .
  • Step 3 : Deprotection using trifluoroacetic acid (TFA) or triethylsilane to yield the hydroxymethyl group .
    Example yields range from 60–75%, with purity verified via HPLC .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR are critical for confirming stereochemistry (e.g., coupling constants for axial/equatorial protons in the tetrahydrofurodioxolane ring) .
  • X-ray Crystallography : Resolves absolute configuration (3aR,4R,6R,6aR) and hydrogen-bonding interactions in the thioxo-pyrimidinone core .
  • FT-IR : Identifies thione (C=S) stretching vibrations at ~1250 cm1^{-1}, distinguishing it from oxidized sulfhydryl forms .

Q. What are the known reactivity patterns of the thioxo group in this compound?

  • Methodological Answer : The thioxo group undergoes:
  • Nucleophilic substitution : Reacts with alkyl halides to form thioether derivatives, useful for prodrug design .
  • Oxidation : Converts to sulfonic acid derivatives under strong oxidizing agents (e.g., H2_2O2_2/acetic acid), monitored via TLC .
  • Tautomerism : Exists in equilibrium with the thiol form, confirmed by pH-dependent UV-Vis spectroscopy .

Advanced Research Questions

Q. How can stereoselective synthesis be optimized to achieve high enantiomeric purity (>98% ee)?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL catalysts during ring-closing steps to control tetrahydrofurodioxolane stereochemistry .
  • Dynamic Kinetic Resolution : Employ enzymes like lipases in biphasic systems to resolve diastereomers .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients ensures ee >98% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxymethyl-2',3'-O-isopropylidene-2-thiouridine
Reactant of Route 2
5-Hydroxymethyl-2',3'-O-isopropylidene-2-thiouridine

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